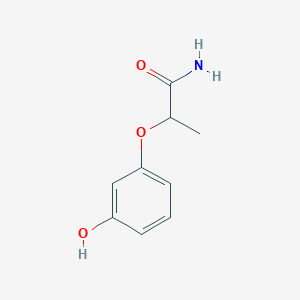![molecular formula C6H12Cl2N2OS B1373575 2-[(1,3-噻唑-2-基甲基)氨基]乙醇二盐酸盐 CAS No. 1189968-09-9](/img/structure/B1373575.png)
2-[(1,3-噻唑-2-基甲基)氨基]乙醇二盐酸盐
描述
“2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride” is a chemical compound with the molecular formula C6H10N2OS . It is also known as "2-((Thiazol-2-ylmethyl)amino)ethan-1-ol" .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H10N2OS.2ClH/c9-3-1-7-5-6-8-2-4-10-6;;/h2,4,7,9H,1,3,5H2;2*1H . This indicates the compound’s molecular structure and the arrangement of its atoms. Physical And Chemical Properties Analysis
The molecular weight of “2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride” is 231.15 . It is a solid at room temperature . More specific physical and chemical properties may be found in specialized chemical literature or databases.科学研究应用
合成和结构性质
新型取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的合成、光谱和结构性质本研究详细阐述了取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的合成,重点介绍了氯醛与取代的苯胺反应形成各自的 2,2,2-三氯乙叉基苯胺。这些亚胺与硫乙酸处理后,会产生一系列化合物,这些化合物可能与 2-[(1,3-噻唑-2-基甲基)氨基]乙醇二盐酸盐的结构性质有关。然而,本研究并未直接详细说明 2-[(1,3-噻唑-2-基甲基)氨基]乙醇二盐酸盐在这些化合物中的具体应用 (Issac 和 Tierney,1996 年)。
潜在治疗应用
POCl3 介导的合成、药理学评估和一些新型苯并稠合噻唑衍生物作为潜在抗氧化剂和抗炎剂的分子对接研究本研究重点关注苯并稠合噻唑衍生物的合成及其在体外抗氧化和抗炎活性的评估。虽然没有直接提及 2-[(1,3-噻唑-2-基甲基)氨基]乙醇二盐酸盐,但它暗示了噻唑衍生物的治疗潜力,表明该化合物可能应用于某个领域 (Raut 等人,2020 年)。
生化相互作用和影响
急性酒精作用和配体门控离子通道的脱敏本综述讨论了乙醇与离子型受体脱敏之间的相互作用,指出包括 3 型血清素、烟碱乙酰胆碱和 GABA-A 受体在内的某些受体在药物对受体功能的急性作用中起着重要作用。虽然没有具体针对 2-[(1,3-噻唑-2-基甲基)氨基]乙醇二盐酸盐,但它可能为理解类似化合物如何在体内进行生化相互作用提供背景 (Dopico 和 Lovinger,2009 年)。
作用机制
Target of Action
Thiazole derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities , which suggests that they may interact with targets involved in pain and inflammation pathways.
Biochemical Pathways
Given the reported analgesic and anti-inflammatory activities of similar compounds , it is plausible that this compound may influence pathways related to these biological processes.
Result of Action
Based on the reported activities of similar compounds , it can be hypothesized that this compound may exert analgesic and anti-inflammatory effects at the molecular and cellular levels.
未来方向
The future directions for research and applications of “2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride” are not specified in the search results. Given the biological activity of thiazoles , it is possible that this compound could have potential applications in medicinal chemistry or other fields.
生化分析
Biochemical Properties
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall biochemical behavior .
Cellular Effects
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, it can modulate the expression of certain genes, thereby affecting protein synthesis and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes or receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure .
Dosage Effects in Animal Models
The effects of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or protecting against certain diseases. At higher doses, it may cause toxic or adverse effects, including cellular damage, organ toxicity, or even mortality. Threshold effects are often observed, where the compound’s effects change dramatically beyond a certain dosage .
Metabolic Pathways
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the compound’s bioavailability, efficacy, and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride within cells and tissues are crucial for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
2-(1,3-thiazol-2-ylmethylamino)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS.2ClH/c9-3-1-7-5-6-8-2-4-10-6;;/h2,4,7,9H,1,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMZUCIMNISHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CNCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1373495.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)





![1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1373508.png)





